7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a complex organic compound with the chemical formula and a CAS number of 1261957-83-8. This compound belongs to the class of naphthyridine derivatives, which are known for their biological activity and utility in medicinal chemistry. The presence of the benzyloxycarbonyl group enhances its potential as a pharmacological agent.
This compound is classified under specialty materials and is primarily sourced from chemical suppliers such as Parchem and BenchChem. It is utilized in various scientific research applications due to its unique structural features that allow for diverse chemical modifications and interactions.
The synthesis of 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid typically involves several steps:
The synthesis can be optimized using continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving desired outcomes in terms of yield and product quality .
The molecular structure of 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid features a naphthyridine core with a benzyloxycarbonyl substituent. The compound's structure can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 314.32 g/mol |
IUPAC Name | 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid |
InChI Key | HYKKIWQXUWPUKS-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC2=C1C=CC(=N2)C(=O)O |
This structural information is essential for understanding the compound's reactivity and interactions with biological targets .
7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions (temperature, solvent) will dictate the efficiency and selectivity of these reactions .
The mechanism of action for 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is primarily explored in biological contexts:
The physical properties include:
Key chemical properties involve:
Scientific Uses
The compound finds applications across multiple fields:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8